molecular formula C11H21NO2 B3000359 2-{2,9-Dioxaspiro[5.5]undecan-3-yl}ethan-1-amine CAS No. 2091748-63-7

2-{2,9-Dioxaspiro[5.5]undecan-3-yl}ethan-1-amine

Cat. No.: B3000359
CAS No.: 2091748-63-7
M. Wt: 199.294
InChI Key: QVIVNNRZMJCLSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for this compound are not clear from the available information. It is currently used for research purposes , and further studies could reveal more about its properties and potential applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2,9-Dioxaspiro[5One common method includes the reaction of a suitable diol with an amine under acidic conditions to form the spirocyclic structure . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 2-{2,9-Dioxaspiro[5.5]undecan-3-yl}ethan-1-amine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{2,9-Dioxaspiro[5.5]undecan-3-yl}ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The ethanamine group can participate in substitution reactions, where other functional groups replace the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions for substitution reactions often involve nucleophiles like halides or other amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce primary or secondary amines.

Scientific Research Applications

2-{2,9-Dioxaspiro[5.5]undecan-3-yl}ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 2-{2,9-Dioxaspiro[5.5]undecan-3-yl}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2,9-Dioxaspiro[5.5]undecan-3-yl}ethan-1-amine is unique due to its specific spirocyclic structure combined with an ethanamine group, which provides distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

2-(2,9-dioxaspiro[5.5]undecan-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c12-6-2-10-1-3-11(9-14-10)4-7-13-8-5-11/h10H,1-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIVNNRZMJCLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOCC2)COC1CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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